![molecular formula C21H33F3N6O11 B611593 Upadacitinib tartrate CAS No. 1607431-21-9](/img/structure/B611593.png)
Upadacitinib tartrate
Overview
Description
Upadacitinib tartrate is a medication used primarily for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, Crohn’s disease, ankylosing spondylitis, and axial spondyloarthritis . It is a Janus kinase (JAK) inhibitor that works by blocking the action of enzymes called Janus kinases, which are involved in the inflammatory processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of upadacitinib involves multiple steps, including the formation of its core structure and subsequent functionalization. The preparation of upadacitinib tartrate involves the crystallization of upadacitinib with tartaric acid to form the tartrate salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis followed by purification and crystallization processes. The production methods are designed to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Upadacitinib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic processing and therapeutic action .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of upadacitinib include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of upadacitinib include its metabolites, which are primarily processed through the liver. The main metabolite produced from mono-oxidation is followed by glucuronidation .
Scientific Research Applications
Clinical Applications
Upadacitinib has been approved for several indications, including:
- Rheumatoid Arthritis (RA) : Approved for adults with moderate to severe RA who have had an inadequate response to one or more disease-modifying antirheumatic drugs (DMARDs). Clinical trials have demonstrated significant improvements in disease activity, physical function, and quality of life compared to placebo and other treatments like adalimumab .
- Atopic Dermatitis : In phase 3 trials (Measure Up 1 and Measure Up 2), upadacitinib showed superior efficacy over placebo in reducing symptoms of moderate to severe atopic dermatitis, with sustained responses observed over 52 weeks. The drug was well tolerated with manageable side effects .
- Ulcerative Colitis : Recent approvals have expanded its use to ulcerative colitis, where it has shown efficacy in inducing remission and maintaining response in patients who are refractory to other therapies .
- Psoriatic Arthritis : Upadacitinib is also indicated for psoriatic arthritis, demonstrating improvements in joint symptoms and skin manifestations in clinical studies .
- Ankylosing Spondylitis : The drug has been approved for treating ankylosing spondylitis, providing relief from pain and stiffness associated with this condition .
Rheumatoid Arthritis
A pivotal study demonstrated that upadacitinib significantly improved physical function and reduced joint pain compared to placebo. In a head-to-head trial against adalimumab, patients receiving upadacitinib achieved higher rates of remission and better patient-reported outcomes .
Study | Population | Dose | Outcomes |
---|---|---|---|
SELECT-MONOTHERAPY | RA patients | 15 mg/day | Significant improvement in physical function and quality of life |
SELECT-COMPARE | RA patients | 15 mg/day vs. Adalimumab | Upadacitinib superior in achieving remission |
Atopic Dermatitis
In the Measure Up trials involving over 1600 patients, upadacitinib treatment led to rapid improvements in symptoms such as itching and skin lesions. The safety profile remained consistent with previous studies, showing no new safety signals during long-term use .
Study | Population | Dose | Efficacy |
---|---|---|---|
Measure Up 1 & 2 | Adults with moderate-to-severe AD | 15 mg or 30 mg daily | High response rates (up to 71%) |
Safety Profile
The safety profile of upadacitinib has been extensively evaluated across multiple studies. Common adverse events include upper respiratory infections, headache, and elevated liver enzymes. Serious adverse events were relatively low compared to traditional therapies .
Mechanism of Action
Upadacitinib exerts its effects by inhibiting the Janus kinases, which are essential downstream cell signaling mediators of pro-inflammatory cytokines . By blocking these enzymes, upadacitinib reduces inflammation and modulates the immune response . The molecular targets and pathways involved include the JAK-STAT (Janus kinase-signal transducers and activators of transcription) pathway, which plays a crucial role in the pathogenesis of several chronic and progressive immune-mediated inflammatory diseases .
Comparison with Similar Compounds
Filgotinib: Another selective Janus kinase inhibitor used for treating rheumatoid arthritis and other inflammatory conditions.
Itacitinib: A selective Janus kinase inhibitor primarily in development for hematologic and oncologic conditions.
Abrocitinib: An oral small molecule that inhibits the JAK-STAT pathway by selectively blocking Janus kinase 1.
Upadacitinib’s uniqueness lies in its high selectivity for Janus kinase 1, which contributes to its efficacy and safety in treating autoimmune diseases .
Biological Activity
Upadacitinib tartrate is a selective Janus kinase 1 (JAK1) inhibitor that has emerged as a significant therapeutic agent for various autoimmune inflammatory diseases, particularly rheumatoid arthritis (RA) and ankylosing spondylitis (AS). This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, clinical efficacy, safety profile, and relevant case studies.
Upadacitinib functions by inhibiting JAK1, a key mediator in the JAK-STAT signaling pathway that is activated by pro-inflammatory cytokines. The inhibition of JAK1 leads to reduced phosphorylation of signal transducer and activator of transcription (STAT) proteins, which are crucial for the transcription of genes involved in inflammation. This action results in decreased activity of pro-inflammatory interleukins, thereby mitigating the inflammatory response associated with autoimmune conditions .
Pharmacokinetics
The pharmacokinetic profile of upadacitinib demonstrates a dose-proportional absorption following oral administration. Key pharmacokinetic parameters include:
- Time to Maximum Concentration (Tmax) : 2 to 4 hours post-administration.
- Volume of Distribution : Approximately 224 L in patients with RA.
- Protein Binding : 52% bound to human plasma proteins.
- Metabolism : Primarily metabolized by CYP3A4 and to a lesser extent by CYP2D6.
- Elimination : Approximately 53% excreted in feces and 43% in urine, with about 38% and 24% of the total dose being unchanged drug respectively .
Rheumatoid Arthritis
In clinical trials, upadacitinib has shown significant efficacy in treating RA. For instance:
- A long-term extension study involving patients with RA refractory to previous treatments demonstrated that 36% of patients achieved Clinical Disease Activity Index (CDAI) remission at week 260. Furthermore, approximately 47% of patients with high disease activity exhibited substantial improvement .
Table 1: Clinical Outcomes with Upadacitinib in RA
Endpoint | Upadacitinib (15 mg) | Placebo | p-value |
---|---|---|---|
CDAI Remission (%) | 36% | - | <0.0001 |
Low Disease Activity (%) | 81% | - | <0.0001 |
Improvement >12 CDAI points (%) | 47% | - | - |
Ankylosing Spondylitis
In a study involving patients with active AS, upadacitinib treatment resulted in significantly higher rates of achieving ASAS40 (Ankylosing Spondylitis Assessment Score) compared to placebo (45% vs. 18%, p<0.0001), indicating its effectiveness in managing this condition as well .
Safety Profile
Upadacitinib has been generally well-tolerated across various studies. However, there are notable safety considerations:
- Adverse Events : Reported adverse events included increased risk for herpes zoster and elevated creatine phosphokinase levels.
- Long-term Safety : Over five years, no new safety risks were identified beyond those established in earlier studies .
Table 2: Summary of Adverse Events
Adverse Event | Upadacitinib (%) | Placebo (%) |
---|---|---|
Any Adverse Event | 41% | 37% |
Herpes Zoster | Increased Risk | - |
Major Adverse Cardiovascular Events | None | - |
Case Studies and Research Findings
Several case studies have highlighted the effectiveness and safety profile of upadacitinib:
- Long-term Efficacy in RA : In a cohort study lasting five years, patients maintained significant improvements in pain and functional outcomes while on upadacitinib treatment, reinforcing its role as a viable long-term therapy for RA .
- Real-world Evidence : Observational studies have reported similar findings regarding the sustained efficacy and acceptable safety profile of upadacitinib among diverse patient populations.
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O.C4H6O6.4H2O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;5-1(3(7)8)2(6)4(9)10;;;;/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10);4*1H2/t10-,11+;1-,2-;;;;/m11..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATZVDXOTDYECD-ARKNDKGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33F3N6O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1607431-21-9 | |
Record name | Upadacitinib tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607431219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UPADACITINIB TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KCW9IQM02 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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